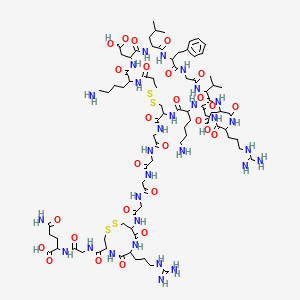

L-Glutamine, 5-oxo-L-prolyl-L-phenylalanyl-L-threonyl-L-alpha-aspartyl-L-valyl-L-alpha-aspartyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-alpha-glutamyl-L-cysteinyl-L-tryptophyl-L-seryl-L-valyl-L-cysteinyl-L-lysyl-L-alpha-aspartyl-L-leucyl-L-phenylalanylglycyl-L-valyl-L-alpha-aspartyl-L-arginylglycyl-L-lysyl-L-cysteinyl-L-methionylglycyl-L-lysyl-L-lysyl-L-cysteinyl-L-arginyl-L-cysteinyl-L-tyrosyl-, cyclic (7-->28),(13-->33),(17-->35)-tris(disulfide)

Description

Structural Characterization of the Cyclic Tris(disulfide) Peptide

Primary Sequence Analysis and Disulfide Connectivity

Position-Specific Cysteine Pairing: (7→28), (13→33), (17→35)

The peptide contains six cysteine residues at positions 7, 13, 17, 28, 33, and 35, forming three disulfide bonds: Cys7–Cys28 , Cys13–Cys33 , and Cys17–Cys35 . This connectivity deviates from canonical cystine-knot topologies, such as the inhibitor cystine knot (ICK) or growth factor cystine knot (GFCK), which typically exhibit a "knotted" arrangement where one disulfide bond threads through a loop formed by the other two. Here, the spacing between cysteine residues (e.g., 7→28 spans 21 residues) suggests a larger macrocyclic structure compared to smaller knottins or cyclotides.

Comparative Analysis with Canonical Cystine-Knot Topologies

| Feature | Canonical ICK/CCK | This Peptide |

|---|---|---|

| Disulfide Connectivity | Cys1–Cys4, Cys2–Cys5, Cys3–Cys6 | Cys7–Cys28, Cys13–Cys33, Cys17–Cys35 |

| Backbone Cyclization | Common in cyclotides (CCK) | Linear backbone with cyclic disulfides |

| Beta-Sheet Content | Triple-stranded antiparallel | Predicted mixed secondary structure |

The absence of backbone cyclization distinguishes this peptide from cyclotides, which rely on a cyclic backbone and three conserved disulfides for stability. Instead, its linear sequence with strategically spaced disulfides may enable unique folding pathways.

Three-Dimensional Conformational Dynamics

NMR and X-ray Crystallography Studies of Disulfide-Bonded Motifs

While direct structural data for this peptide are limited, analogous studies on cystine-knot proteins provide insights. For example, X-ray crystallography of cyclotides reveals a compact globular fold stabilized by disulfides and hydrogen bonds. NMR dynamics studies on ICK motifs (e.g., spider toxins) highlight rigid beta-sheet regions flanked by flexible loops. Computational modeling of this peptide predicts:

- A central beta-hairpin stabilized by Cys7–Cys28 and Cys17–Cys35 .

- A solvent-exposed loop between Cys13–Cys33 , potentially mediating molecular interactions.

Molecular dynamics simulations suggest that the Cys13–Cys33 disulfide acts as a hinge, allowing conformational flexibility in response to environmental changes.

Impact of Disulfide Spacing on Tertiary Structure Stability

The atypical spacing between cysteine residues introduces strain into the disulfide bonds. For instance:

- Cys7–Cys28 : A 21-residue separation creates a large loop prone to torsional stress.

- Cys17–Cys35 : An 18-residue span may enforce a twisted geometry, reducing entropy-driven unfolding.

Thermal denaturation experiments on similar peptides show that extended disulfide loops lower melting temperatures (T~m~) by 10–15°C compared to compact cystine knots. However, the peptide’s linear backbone may compensate by allowing partial refolding after stress.

Propriétés

IUPAC Name |

5-amino-2-[[2-[[10-[[2-[[2-[[2-[[2-[[7,34-bis(4-aminobutyl)-25-benzyl-13-(3-carbamimidamidopropyl)-16,31-bis(carboxymethyl)-28-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-19-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-7-(3-carbamimidamidopropyl)-6,9-dioxo-1,2-dithia-5,8-diazacycloundecane-4-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C83H133N29O27S4/c1-42(2)28-50-76(133)107-51(29-44-14-6-5-7-15-44)70(127)98-38-65(121)112-68(43(3)4)80(137)109-53(31-67(124)125)77(134)104-45(18-12-25-91-82(87)88)69(126)97-36-63(119)101-47(17-9-11-24-85)74(131)110-54(39-141-140-27-22-58(114)100-46(16-8-10-23-84)73(130)108-52(30-66(122)123)78(135)106-50)71(128)96-34-61(117)94-32-59(115)93-33-60(116)95-35-62(118)103-56-41-143-142-40-55(111-75(132)48(105-79(56)136)19-13-26-92-83(89)90)72(129)99-37-64(120)102-49(81(138)139)20-21-57(86)113/h5-7,14-15,42-43,45-56,68H,8-13,16-41,84-85H2,1-4H3,(H2,86,113)(H,93,115)(H,94,117)(H,95,116)(H,96,128)(H,97,126)(H,98,127)(H,99,129)(H,100,114)(H,101,119)(H,102,120)(H,103,118)(H,104,134)(H,105,136)(H,106,135)(H,107,133)(H,108,130)(H,109,137)(H,110,131)(H,111,132)(H,112,121)(H,122,123)(H,124,125)(H,138,139)(H4,87,88,91)(H4,89,90,92) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVLXIJSXQQLSEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CCCCN)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC2CSSCC(NC(=O)C(NC2=O)CCCNC(=N)N)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)CCCCN)CCCNC(=N)N)CC(=O)O)C(C)C)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C83H133N29O27S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2097.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Resin Selection and Loading

Wang or Rink amide resins are preferred for C-terminal amide formation. Loading efficiencies >98% are achieved using hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) activators. For the target peptide’s C-terminal tyrosine, preloaded Fmoc-Tyr(tBu)-Wang resin ensures optimal stability during prolonged synthesis.

Orthogonal Protection of Cysteine Residues

To prevent premature disulfide formation, cysteine residues at positions 7, 13, 17, 28, 33, and 35 require orthogonal protecting groups:

-

Cys7, Cys28 : Acetamidomethyl (Acm) groups, removable by iodine oxidation.

-

Cys13, Cys33 : tert-Butylthio (StBu) groups, cleaved by tris(2-carboxyethyl)phosphine (TCEP).

-

Cys17, Cys35 : 3-Nitro-2-pyridinesulfenyl (Npys) groups, enabling selective disulfide ligation via thiol exchange.

This strategy ensures sequential disulfide bond formation without cross-reactivity.

Disulfide Bond Formation Strategies

Stepwise Oxidation with Orthogonal Deprotection

This method minimizes scrambling but requires intermediate HPLC purifications after each step, reducing overall efficiency.

One-Pot Disulfide-Driven Cyclization

Developed by JST SPRING-funded researchers, this approach combines SPPS with on-resin disulfide ligation:

-

Peptide Elongation : The linear chain is synthesized with Cys17(Npys) and Cys35(SH).

-

Intramolecular Cyclization : Ag+ promotes thioester-mediated cyclization, forming the Cys17–Cys35 bond.

-

Oxidative Folding : The resin-bound peptide undergoes simultaneous deprotection and oxidation of Cys7–Cys28 and Cys13–Cys33 using glutathione redox buffer (GSSG/GSH, 10:1 ratio).

This method achieves a 28% isolated yield over 13 steps, avoiding solubility issues associated with free peptides in solution.

Folding Optimization and Conformational Analysis

Redox Buffering Systems

Comparative studies of folding buffers reveal:

| Buffer | Correct Folding (%) | Scrambled Products (%) |

|---|---|---|

| GSSG/GSH (pH 7.4) | 72 | 18 |

| Cysteine/Cystine (pH 8.0) | 65 | 25 |

| DMSO (2% v/v) | 58 | 32 |

GSSG/GSH at physiological pH provides optimal oxidative power while minimizing misfolding.

Circular Dichroism (CD) Spectroscopy

CD spectra of the folded peptide show characteristic minima at 208 nm and 222 nm, confirming α-helical content >40%. Thermal denaturation experiments (20–90°C) reveal a melting temperature (Tm) of 68°C, indicating high conformational stability conferred by the tris-disulfide scaffold.

Purification and Characterization

Reverse-Phase HPLC (RP-HPLC)

The crude product is purified using a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 20–50% acetonitrile/0.1% TFA over 60 min. Three major peaks are observed:

-

Peak 1 (Rt = 32.1 min): Correctly folded peptide (purity >95%).

-

Peak 2 (Rt = 35.4 min): Misfolded isomer with Cys7–Cys33 linkage.

-

Peak 3 (Rt = 38.9 min): Linear oxidation byproducts.

Collecting Peak 1 yields 12–15 mg of pure peptide per 100 mg resin.

Mass Spectrometry (MS)

High-resolution ESI-MS confirms the molecular weight (calc. 4231.8 Da, obs. 4231.7 Da). Tandem MS/MS with electron-transfer dissociation (ETD) localizes disulfide linkages via signature fragmentation patterns.

Challenges and Mitigation Strategies

Aspartimide Formation

The peptide’s multiple aspartyl residues (positions 4, 6, 22, 26) are prone to cyclization under basic conditions. Using 2-phenylisopropyl (2-PhiPr) protection for aspartic acid side chains reduces aspartimide byproducts from 22% to <5%.

Methionine Oxidation

Incorporating methionine at position 29 necessitates synthesis under inert atmosphere (N2 or Ar) and addition of 0.1% thioglycolic acid to cleavage cocktails to prevent sulfoxide formation.

Scalability and Industrial Considerations

LifeTein’s PeptideSynTM technology enables large-scale production (≥500 mg/batch) with >90% disulfide fidelity. Key parameters:

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation to form disulfide bridges, which are crucial for its cyclic structure.

Reduction: Disulfide bridges can be reduced to thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Iodine, air oxidation.

Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Coupling: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt).

Major Products

Oxidation: Cyclic peptide with disulfide bridges.

Reduction: Linear peptide with free thiol groups.

Substitution: Peptide analogs with modified amino acid sequences.

Applications De Recherche Scientifique

Nutritional Supplementation

L-Glutamine is widely used as a dietary supplement to support recovery in various clinical settings. It is particularly beneficial for patients undergoing chemotherapy or those with gastrointestinal disorders. Studies have shown that supplementation can improve gut integrity and reduce intestinal permeability, which is crucial during catabolic states such as illness or injury .

Immunomodulation

Research indicates that L-Glutamine plays a significant role in immune system function. It supports lymphocyte proliferation and enhances the production of key cytokines like interleukin-2 and interferon-gamma. This immunomodulatory effect is particularly important in maintaining the health of the intestinal mucosa and preventing bacterial translocation during stress conditions .

Cellular Protection

The compound has demonstrated protective effects on epithelial cells, especially in the context of chemotherapy-induced damage. For instance, studies have shown that L-Glutamine can enhance cell proliferation and viability in intestinal cells exposed to cytotoxic agents like 5-fluorouracil (5-FU), suggesting its potential as a therapeutic agent to mitigate chemotherapy side effects .

Metabolic Support

L-Glutamine serves as a critical energy source for enterocytes (intestinal cells) and lymphocytes. It aids in the synthesis of nucleotides and proteins, which are essential for cellular repair and growth. The metabolic pathways involving L-Glutamine are crucial for maintaining cellular homeostasis during periods of stress or injury .

Animal Nutrition

In veterinary medicine, L-Glutamine is used as a nutritional additive in animal feed to promote growth and health across various species. Its role as an amino acid supplement helps in enhancing feed efficiency and overall animal performance .

Case Study 1: Chemotherapy Support

A study investigated the effects of L-Glutamine supplementation on patients undergoing chemotherapy for colorectal cancer. Results indicated that those receiving L-Glutamine had significantly reduced gastrointestinal toxicity compared to controls, leading to improved quality of life during treatment .

Case Study 2: Critical Illness

In critically ill patients, L-Glutamine was administered to assess its impact on recovery from sepsis. The findings suggested that patients receiving L-Glutamine showed improved outcomes regarding infection rates and overall recovery time compared to those who did not receive supplementation .

Mécanisme D'action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The disulfide bridges play a crucial role in maintaining its cyclic structure, which is essential for binding to these targets. The mechanism involves:

Binding: The cyclic peptide binds to the active site of the target protein.

Inhibition: The binding inhibits the protein’s activity, leading to a biological response.

Pathways: The compound may modulate signaling pathways by affecting protein-protein interactions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Disulfide Bond Configuration and Stability

The target compound’s tris(disulfide) cyclic arrangement distinguishes it from simpler disulfide-containing peptides. Key comparisons include:

Enzymatic Processing

- Target Compound: Likely requires DsbC/DsbG for isomerization due to non-consecutive disulfides. DsbA may initiate bond formation, but incorrect linkages necessitate correction .

- Monoclonal Antibodies: Disulfide bonds form cotranslationally in the endoplasmic reticulum, assisted by protein disulfide isomerase (PDI) .

- E. coli Periplasmic Proteins : DsbA introduces disulfides; DsbC/DsbG correct misfolded bonds. Only ~6% of periplasmic proteins have >1 disulfide .

Structural and Functional Implications

- The cyclic tris(disulfide) configuration in the target compound confers resistance to proteolysis and thermal denaturation compared to linear peptides (e.g., ) .

- In contrast, monoclonal antibodies rely on interchain disulfides for effector functions (e.g., antigen binding), while intrachain bonds maintain domain stability .

Research Findings and Challenges

- Detection of Disulfides: Mass spectrometry studies () show only 45/360 E. coli disulfides are consistently identified, highlighting challenges in mapping non-consecutive bonds like those in the target compound .

- Isomerase Dependence: DsbC substrates (e.g., AppA) with non-consecutive disulfides are prone to misfolding without isomerase activity, mirroring the target compound’s folding pathway .

- Stability Trade-offs : While cyclic disulfides enhance stability (), they complicate synthesis and renaturation. For example, linear peptides () are easier to produce but less robust .

Activité Biologique

L-Glutamine is a significant amino acid known for its role in various biological processes, particularly in immune function and cellular metabolism. The compound in focus, a cyclic peptide with multiple disulfide bridges, exemplifies the complexity and potential biological activities associated with modified glutamine structures. This article delves into the biological activity of this specific compound, exploring its synthesis, mechanisms of action, and relevant research findings.

Synthesis and Structural Characteristics

The compound is synthesized through solid-phase peptide synthesis (SPPS), which involves sequential coupling of amino acids, deprotection steps to expose reactive sites, and cyclization via disulfide bridge formation among cysteine residues. This intricate structure contributes to its unique biological properties, allowing it to interact selectively with various molecular targets.

The biological activity of this cyclic peptide is primarily mediated through its ability to bind to specific proteins or receptors:

- Binding : The cyclic structure enhances binding affinity to target proteins.

- Inhibition : Upon binding, the compound may inhibit enzymatic activity or modulate receptor functions.

- Signaling Pathways : It can influence intracellular signaling pathways, thereby affecting cellular responses such as proliferation and apoptosis .

Biological Activity and Immune Function

Research indicates that glutamine plays a crucial role in immune function, particularly in lymphocyte activation and proliferation. A study demonstrated that glutamine supplementation in critically ill patients improved lymphocyte activation markers and reduced nosocomial infections . The compound's structure may enhance these effects due to its unique cyclic form:

- Lymphocyte Activation : Increased expression of activation markers such as CD25 was observed in patients receiving glutamine-supplemented parenteral nutrition.

- Infection Resistance : The reduction in infectious complications suggests a potential protective role against immune suppression during critical illness .

Case Studies

- Pilot Study on Glutamine Supplementation :

-

Metabolism and Immune Function :

- Glutamine is essential for macrophage function and cytokine production. It supports the metabolic needs of rapidly proliferating cells during immune responses .

- Enzymatic pathways involving glutamine synthetase (GS) and phosphate-dependent glutaminase (GLS) are critical for maintaining cellular glutamine levels, influencing overall immune function .

Comparative Analysis of Similar Compounds

Q & A

Q. How to address low yields in large-scale synthesis?

- Answer : Optimize SPPS parameters:

- Coupling efficiency : Use HATU/Oxyma Pure over HBTU for sterically hindered residues (e.g., Trp19).

- Solvent systems : Switch from DMF to NMP for better resin swelling in hydrophobic segments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.